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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492

Despite extensive investigation, the precise chemical structure of the M8 metabolite of
Carvedilol, and by extension its deuterated form (Carvedilol-d5), remains elusive in publicly
accessible scientific literature. While a reference standard for a "Carvedilol Metabolite M8" is
commercially available with a molecular formula of C12H19NO4, detailed structural elucidation
data, such as that from Nuclear Magnetic Resonance (NMR) or extensive Mass Spectrometry
(MS) fragmentation analysis, is not readily available. This significant information gap precludes
the creation of a comprehensive technical guide as requested.

The molecular formula C12H19NO4 strongly suggests that the M8 metabolite is a product of a
significant structural modification of the parent Carvedilol molecule (C24H26N204), likely
involving the cleavage of the carbazole moiety and a portion of the side chain. Without the
confirmed chemical structure, any attempt to provide in-depth technical information, including
experimental protocols for its synthesis or analysis and detailed signaling pathway diagrams,
would be speculative and not meet the rigorous standards required for a scientific audience.

The Known Metabolic Landscape of Carvedilol

Carvedilol undergoes extensive metabolism in the body, primarily mediated by cytochrome
P450 enzymes, particularly CYP2D6 and CYP2C9. The major established metabolic pathways
include:

» Aromatic Ring Hydroxylation: This process leads to the formation of the 4'-hydroxyphenyl
and 5'-hydroxyphenyl metabolites. The 4'-hydroxyphenyl metabolite is particularly noteworthy
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as it is reported to be approximately 13 times more potent in its 3-blocking activity than the
parent compound.

o O-Demethylation: This pathway results in the formation of the O-desmethyl metabolite.

» Side-Chain Oxidation: Hydroxylation can also occur on the alkyl side chain, leading to
metabolites such as 1- and 8-hydroxycarvedilol.

e Glucuronidation and Sulfation: The parent drug and its phase | metabolites can undergo
further conjugation with glucuronic acid or sulfate to facilitate their excretion.

These known metabolic transformations are summarized in the metabolic pathway diagram
below.
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Caption: A diagram illustrating the primary Phase | and Phase Il metabolic pathways of
Carvedilol.
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The Unresolved Structure of the M8 Metabolite

The significant discrepancy between the molecular formula of the M8 metabolite (C12H19NO4)
and Carvedilol points towards a metabolic pathway that involves the cleavage of the ether
linkage connecting the carbazole ring to the propanolamine side chain. However, the exact
point of cleavage and the subsequent modifications to the resulting fragment are unknown.

To definitively determine the structure of the M8 metabolite, the following experimental data
would be required:

» High-Resolution Mass Spectrometry (HR-MS): To confirm the elemental composition and
provide accurate mass measurements of the metabolite and its fragments.

o Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pattern, which can
provide crucial information about the connectivity of atoms within the molecule.

e 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including *H, 13C, COSY,
HSQC, and HMBC experiments, which are essential for unambiguously determining the
complete chemical structure and stereochemistry.

o Chemical Synthesis: The synthesis of the proposed structure and comparison of its analytical
data (MS and NMR) with that of the isolated metabolite would provide the ultimate
confirmation.

In conclusion, while the metabolism of Carvedilol has been studied, the specific identity of the
M8 metabolite remains an open question in the public domain. Without access to the primary
research that led to the isolation and characterization of this metabolite, a detailed and
accurate technical guide on its chemical structure and properties cannot be provided. Further
research and the publication of detailed structural elucidation data are necessary to fully
understand the complete metabolic fate of Carvedilol.

 To cite this document: BenchChem. [Unraveling the Chemical Identity of Carvedilol's M8
Metabolite: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403492#chemical-structure-of-m8-metabolite-of-
carvedilol-d5]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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